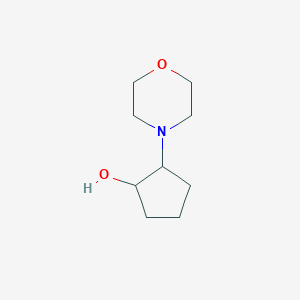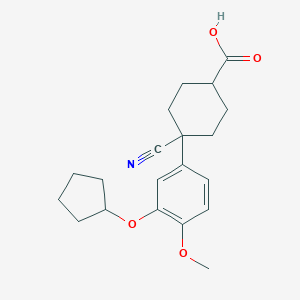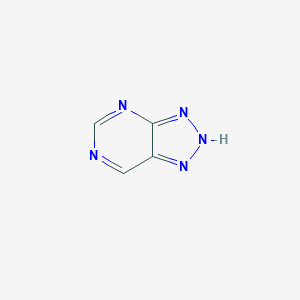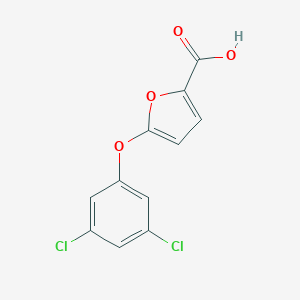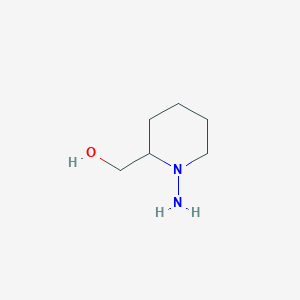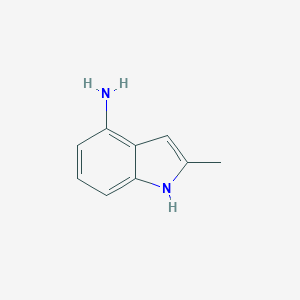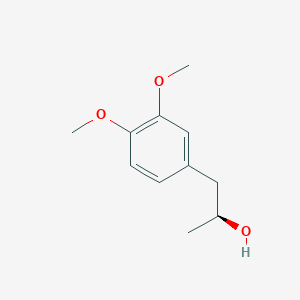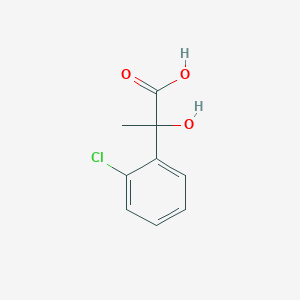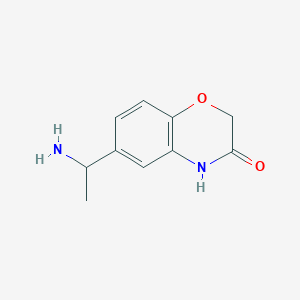
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI), also known as tert-butylcyclohexyl ether (TBCH), is a chemical compound widely used in scientific research. TBCH is a colorless liquid with a molecular weight of 186.3 g/mol and a boiling point of 195-197°C.
作用機序
TBCH is a non-polar compound that can penetrate the cell membrane and interact with the hydrophobic interior of the membrane. TBCH can affect the fluidity and permeability of the membrane, which can alter the function of membrane-bound proteins and enzymes. TBCH can also affect the activity of ion channels and receptors, which can modulate the signal transduction pathways in the cell.
Biochemical and Physiological Effects:
TBCH has been shown to affect the biochemical and physiological processes in cells and organisms. TBCH can induce oxidative stress and DNA damage in human cells. TBCH can also affect the metabolism of lipids and glucose in rats and mice. TBCH can also affect the reproductive and developmental processes in zebrafish and mice.
実験室実験の利点と制限
TBCH has several advantages and limitations for lab experiments. TBCH is a non-toxic and non-carcinogenic compound that can be handled safely in the lab. TBCH is also a low-cost and commercially available compound that can be easily obtained. However, TBCH has a low boiling point and a low flash point, which can make it difficult to handle and store. TBCH is also a non-polar compound that can interfere with the analysis of polar compounds in some analytical techniques.
将来の方向性
There are several future directions for the research on TBCH. One direction is to investigate the mechanism of action of TBCH on the cell membrane and the signal transduction pathways in the cell. Another direction is to explore the potential therapeutic applications of TBCH in the treatment of diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the environmental impact of TBCH should be investigated, especially its potential toxicity to aquatic organisms and ecosystems.
Conclusion:
In conclusion, TBCH is a widely used chemical compound in scientific research. TBCH has many applications as a solvent, a reactant, and a reagent. TBCH can affect the biochemical and physiological processes in cells and organisms. TBCH has several advantages and limitations for lab experiments. There are several future directions for the research on TBCH, including the investigation of its mechanism of action, therapeutic applications, and environmental impact.
合成法
TBCH can be synthesized by the reaction of cyclohexanol with tert-butyl alcohol and sulfuric acid. The reaction produces TBCH and water as by-products. The purity of TBCH can be increased by distillation and recrystallization.
科学的研究の応用
TBCH is widely used in scientific research as a solvent, a reactant, and a reagent. TBCH is a non-polar solvent that can dissolve many non-polar compounds, such as oils, waxes, and resins. TBCH is also used as a reactant in the synthesis of organic compounds, such as aldehydes, ketones, and carboxylic acids. TBCH is a reagent in the analysis of organic compounds, such as gas chromatography and mass spectrometry.
特性
CAS番号 |
188882-58-8 |
|---|---|
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC名 |
1-ethoxy-2-methyl-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C14H28O/c1-6-14(4,5)12-8-9-13(15-7-2)11(3)10-12/h11-13H,6-10H2,1-5H3 |
InChIキー |
IQPCPSUYJBHDSF-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC(C(C1)C)OCC |
正規SMILES |
CCC(C)(C)C1CCC(C(C1)C)OCC |
同義語 |
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



